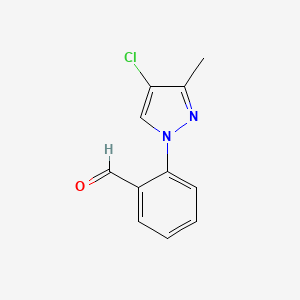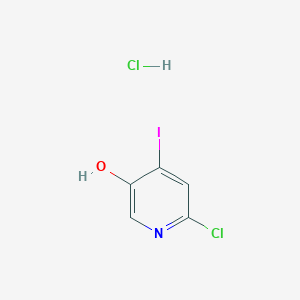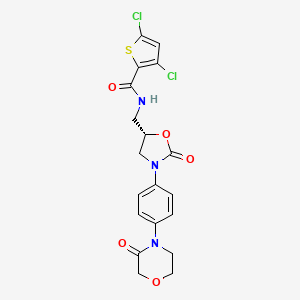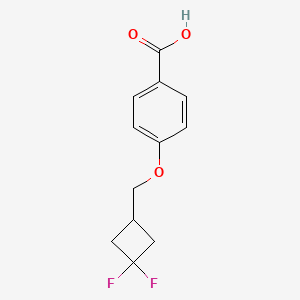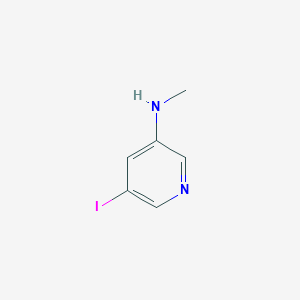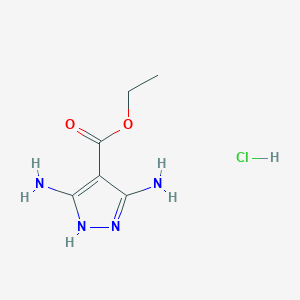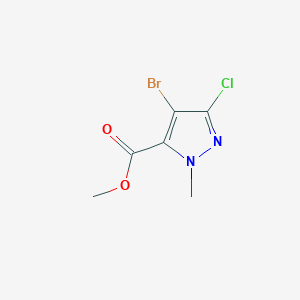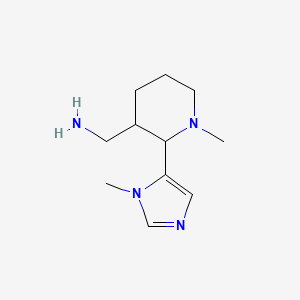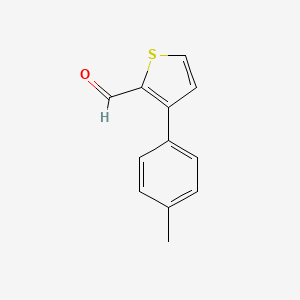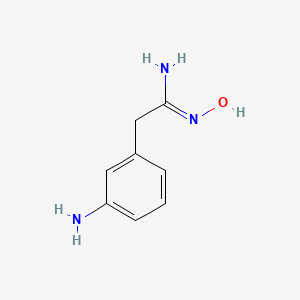
2-(3-Aminophenyl)-N'-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminophenyl)-N’-hydroxyethanimidamide is an organic compound that features an aminophenyl group and a hydroxyethanimidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-N’-hydroxyethanimidamide typically involves the reaction of 3-aminophenylamine with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of ethanol as a solvent and reflux conditions to facilitate the reaction . The reaction may also involve the use of catalysts to improve yield and reaction efficiency.
Industrial Production Methods
Industrial production of 2-(3-Aminophenyl)-N’-hydroxyethanimidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Aminophenyl)-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3-Aminophenyl)-N’-hydroxyethanimidamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-Aminophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(3-Aminophenyl)-N’-hydroxyethanimidamide include:
N-salicylidene-m-phenylenediamine: A Schiff base with similar structural features.
2-(3-Aminophenyl)benzothiazole: A compound with an aminophenyl group and a benzothiazole moiety.
Uniqueness
What sets 2-(3-Aminophenyl)-N’-hydroxyethanimidamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H11N3O |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
2-(3-aminophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H11N3O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5,9H2,(H2,10,11) |
InChI-Schlüssel |
FJNPQQBHVLMBNS-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)N)C/C(=N/O)/N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


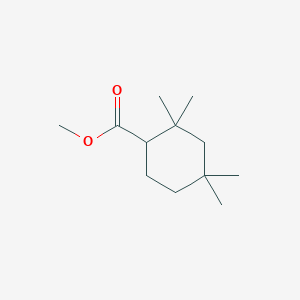

![4-(2-Oxopropoxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15279354.png)
